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Compound of Interest

Compound Name: 2-Chloroethanesulfonyl chloride

Cat. No.: B042494

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-chloroethanesulfonyl chloride (CAS No: 1622-32-8), a key reagent in organic synthesis,
particularly in the development of pharmaceuticals and other specialty chemicals. This
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, supported by experimental protocols and a logical workflow for
spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry of 2-chloroethanesulfonyl chloride.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (ppm) Multiplicity Assignment
4.088[1] Triplet () -CH2-Cl
4.007[1] Triplet (t) -CH2-SOClI

Solvent: CDCIs, Reference: TMS (Tetramethylsilane)

Table 2: *C NMR Spectroscopic Data
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While specific experimental data is not broadly published, spectral databases indicate the
presence of two distinct signals corresponding to the two carbon atoms in the molecule. The
chemical shifts can be predicted to be in the regions typical for alkyl halides and carbons
adjacent to sulfonyl groups.

Predicted Chemical Shift (ppm) Assignment
~ 40-50 -CHz-Cl
~ 55-65 -CH2-S0:Cl

Solvent: CDCIs, Reference: TMS (Tetramethylsilane)

Table 3: Infrared (IR) Spectroscopic Data

The IR spectrum of 2-chloroethanesulfonyl chloride is characterized by strong absorptions
corresponding to the sulfonyl chloride group.

Wavenumber (cm~12) Intensity Assignment
1410-1370[2] Strong Asymmetric S=0O stretch
1204-1166][2] Strong Symmetric S=0 stretch
~ 700-800 Strong C-Cl stretch

~ 600-700 Strong S-Cl stretch

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of 2-chloroethanesulfonyl chloride shows a characteristic fragmentation
pattern. The presence of two chlorine isotopes (3*Cl and 3Cl) results in isotopic peaks for
chlorine-containing fragments.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Putative Fragment

26.0 7.9[1] CzH2*

27.0 63.3[1] C2Hs*

28.0 9.3[1] C2Ha*

35.0 1.4[1] 35CI*

36.0 5.2[1] H35CI+

38.0 1.8[1] H3’Cl+

48.0 7.0[1] SO+

49.0 3.0[1] CH23°CI+

62.0 13.1[1] C2H33>CI*

63.0 100.0[1] C2H435ClI* (Base Peak)
64.0 13.4[1] C2Hs3>Cl*

65.0 36.9[1] C2H437CI*

91.0 27.3[1] C2H4S0235Cl+

99.0 1.5[1] SO235CI*

127.0 6.4[1] M+ - Cl

129.0 2.4[1] M+ - Cl (37Cl isotope)

lonization Method: Electron lonization (El)

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

These should be adapted based on the specific instrumentation and laboratory safety

procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H and 3C NMR spectra to determine the chemical structure and
connectivity of 2-chloroethanesulfonyl chloride.

Methodology:

o Sample Preparation: A solution of 2-chloroethanesulfonyl chloride is prepared by
dissolving approximately 10-20 mg of the compound in about 0.6 mL of deuterated
chloroform (CDCIs). A small amount of tetramethylsilane (TMS) is added as an internal
standard for chemical shift referencing (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for
analysis.

'H NMR Acquisition:
o The spectrometer is tuned to the proton frequency.
o A standard one-pulse sequence is used to acquire the spectrum.

o Key parameters include a spectral width of approximately 15 ppm, a sufficient number of
scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition:
o The spectrometer is tuned to the carbon-13 frequency.

o A proton-decoupled pulse sequence is typically used to simplify the spectrum and
enhance the signal-to-noise ratio.

o A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and
smaller gyromagnetic ratio of 13C, a larger number of scans and a longer relaxation delay
may be required.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced
to TMS.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-chloroethanesulfonyl chloride by
measuring the absorption of infrared radiation.

Methodology:

o Sample Preparation: As 2-chloroethanesulfonyl chloride is a liquid at room temperature,
the spectrum is typically acquired using the "liquid film" or Attenuated Total Reflectance
(ATR) method.

o Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr)
to create a thin film.

o ATR: A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc
selenide).

e Instrumentation: An FT-IR spectrometer is used for analysis.
o Data Acquisition:

o A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to
subtract atmospheric and instrumental interferences.

o The sample is then placed in the beam path, and the sample spectrum is recorded.

o Spectra are typically collected over the range of 4000-400 cm~* with a resolution of 4
cm~L,

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum. The positions of the absorption
bands are reported in wavenumbers (cm~1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-
chloroethanesulfonyl chloride to confirm its identity and aid in structural elucidation.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b042494?utm_src=pdf-body
https://www.benchchem.com/product/b042494?utm_src=pdf-body
https://www.benchchem.com/product/b042494?utm_src=pdf-body
https://www.benchchem.com/product/b042494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Methodology:

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or through a gas chromatography (GC) interface for
volatile compounds.

« lonization: Electron lonization (El) is a common method for this type of molecule. The sample
is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The molecular ion peak (M*) provides the molecular weight of the
compound, and the fragmentation pattern provides structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2-chloroethanesulfonyl chloride.
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Compound Synthesis & Purification

Synthesis of 2-Chloroethanesulfonyl chloride

'

Purification (e.g., Distillation)

'

IR Spectroscopy Mass Spectrometry

NMR Spectroscopy
(1H’ 13C)

/ ' Y

Analyze Chemical Shifts & Coupling Analyze Absorption Bands lon Analyze Molecular lon & Fragmentation
=> Connectivity => Functional Groups (S=0, C-ClI, S-CI) => Molecular Weight & Substructures

Combine all data to confirm
2-Chloroethanesulfonyl chloride structure

Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of 2-chloroethanesulfonyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroethanesulfonyl
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042494#2-chloroethanesulfonyl-chloride-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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